2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester

Description

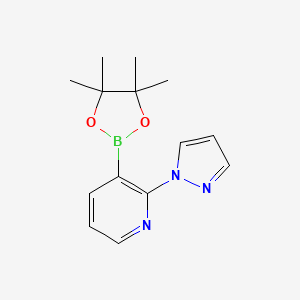

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative featuring a pyridine core substituted at position 2 with a 1H-pyrazol-1-yl group and at position 3 with a pinacol-protected boronic acid moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are critical in pharmaceutical and agrochemical research .

Key structural features:

Pyridine backbone: Provides aromaticity and stability. Pinacol boronic ester (position 3): Enhances stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

2-pyrazol-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-5-8-16-12(11)18-10-6-9-17-18/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXRKFDUUPOVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Direct Borylation

CN110698506A outlines a palladium-catalyzed method for pyrazole-4-boronic acid pinacol ester using pinacol diboron and a palladium catalyst. For the target compound, this approach would involve:

-

Halogenated precursor : 3-Bromo-2-(pyrazol-1-yl)pyridine as the substrate.

-

Catalyst system : [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) in a solvent like dioxane or toluene.

-

Base and temperature : Potassium acetate at 80–110°C for 16–24 hours.

Optimized Conditions :

Diboron Reagent Compatibility

Pinacol diboron (B₂(pin)₂) is preferred for its stability and commercial availability. The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with diboron and reductive elimination.

Alternative Synthetic Routes and Hybrid Strategies

Sequential Cross-Coupling and Borylation

-

Pyrazole installation first :

-

Suzuki coupling of 3-bromopyridine-2-boronic acid with 1H-pyrazole-1-boronic acid.

-

Challenges include competing coupling sites and boronate stability.

-

-

Post-borylation pyrazole coupling :

-

Miyaura borylation of 3-bromo-2-(pyrazol-1-yl)pyridine (as in Section 3.1).

-

Directed Ortho-Metalation (DoM)

-

Use of a directing group (e.g., amide) at the pyridine 2-position to facilitate lithiation at position 3, followed by boronate quenching.

-

Limited by the need for directing group installation and removal.

Comparative Analysis of Methodologies

Efficiency and Scalability

Purity and Isomer Control

-

Diazotization avoids methyl group isomerization seen in alternative routes.

-

Palladium methods may produce minor regioisomers if halogen positioning is suboptimal.

Industrial-Scale Considerations and Process Optimization

Solvent and Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Palladium Catalyst: Palladium(0) or Palladium(II) complexes are commonly used.

Base: Typical bases include potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvent: Common solvents are tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Temperature: Reactions are usually conducted at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Structure

The compound features a boronic acid functional group, which is critical for its reactivity in various chemical transformations. Its structure can be represented as follows:

- Molecular Formula : C13H17BN2O2

- Molecular Weight : 244.10 g/mol

- CAS Number : 1218791-02-6

Applications in Organic Synthesis

-

Cross-Coupling Reactions

- Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions. 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester can act as a coupling partner to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

-

Synthesis of Complex Molecules

- The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing heterocycles. It can facilitate the formation of pyrazole derivatives, which have significant biological activity.

Biological Applications

-

Medicinal Chemistry

- Research indicates that derivatives of 2-(1H-Pyrazol-1-yl)pyridine have potential as therapeutic agents. For instance, compounds derived from this boronic acid have been studied for their inhibitory effects on various enzymes, including cathepsins.

-

Agricultural Chemistry

- The compound's derivatives are explored for their potential use as agrochemicals, particularly in developing herbicides and fungicides that target specific biochemical pathways in plants.

Case Studies

-

Case Study 1: Development of Cathepsin Inhibitors

- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the design of selective cathepsin inhibitors based on pyrazole derivatives. The study demonstrated that modifications to the boronic acid moiety significantly enhanced inhibitory activity against cathepsin B and L, showcasing the importance of structural diversity in drug design .

- Case Study 2: Synthesis of Biaryl Compounds

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular properties, and applications:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|---|

| 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester | 1H-Pyrazol-1-yl (2) | C14H17BN3O2 | 276.12 (estimated) | Not explicitly found | Potential use in medicinal chemistry for heterocyclic coupling |

| 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester | Pyrrolidin-1-yl (6) | C15H23BN2O2 | 286.17 | 933986-97-1 | Enhanced stability due to electron-donating pyrrolidine; used in drug intermediates |

| 2-Piperazinylpyridine-3-boronic acid pinacol ester | Piperazinyl (2) | C15H24BN3O2 | 301.19 | Not found | Improved solubility via piperazine; applicable in pharmaceutical synthesis |

| 6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester | Cyclopropylmethoxy (6) | C16H23BNO4 | 312.18 | 947191-69-7 | Lipophilic substituent for agrochemical targets |

| 2-(Dimethylamino)pyridine-3-boronic acid pinacol ester | Dimethylamino (2) | C13H20BN3O2 | 261.13 | 1036991-24-8 | Moderate reactivity in couplings due to electron-donating effects |

Electronic and Steric Effects on Reactivity

Electron-withdrawing groups (EWGs): The pyrazole substituent in the target compound introduces mild electron-withdrawing effects via its aromatic nitrogen atoms. Electron-donating groups (EDGs): Pyrrolidine and piperazine substituents (e.g., in 6-(Pyrrolidin-1-yl)- and 2-Piperazinyl- derivatives) stabilize the boronic ester but may reduce coupling efficiency due to decreased boron electrophilicity . Steric effects: Bulky substituents (e.g., cyclopropylmethoxy in ) can hinder cross-coupling reactions, necessitating optimized reaction conditions .

Research Findings and Case Studies

Cross-Coupling Efficiency

Piperazinyl derivative: Used in a Suzuki reaction to synthesize 1,5-dimethyl-N-(2-oxopropyl)-4-(2-(2-(piperazin-1-yl)pyridin-4-yl)phenoxy)ethyl)-1H-pyrazole-3-carboxamide, a compound with reported bioactivity (). Pyrrolidinyl derivative: Demonstrated high stability in one-pot hydrolysis protocols using diethanolamine, yielding boronic acids for further functionalization ().

Biological Activity

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, with the CAS number 2096339-53-4, is an organoboron compound that has gained attention in both organic synthesis and biological research. Its unique structure allows it to participate in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions, which are crucial for synthesizing complex organic molecules. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

-

Anti-inflammatory Activity :

- Pyrazole compounds have been documented to possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. For instance, modifications in the pyrazole structure have led to the synthesis of compounds that demonstrate comparable anti-inflammatory effects to established drugs like indomethacin .

- Antimicrobial Activity :

- Anticancer Potential :

- Enzyme Inhibition :

The mechanism by which this compound exerts its biological effects is multifaceted:

- Oxidative Addition and Transmetalation : In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates oxidative addition with aryl or vinyl halides, followed by transmetalation with the boronic ester .

- Inhibition of Enzymatic Activity : The structural features of pyrazole derivatives allow them to interact with enzyme active sites, thereby inhibiting their function. This is particularly relevant in cancer therapy where targeting specific kinases can halt tumor growth .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial.

Case Studies

Several studies highlight the therapeutic potential of pyrazole derivatives:

- Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives showed significant anti-inflammatory activity comparable to traditional NSAIDs when tested in vivo using carrageenan-induced edema models .

- Antimicrobial Efficacy : Another investigation focused on novel 1-thiocarbamoyl 3-substituted phenyl-pyrazoles, revealing potent activity against multiple strains of bacteria and fungi, suggesting their potential use as new antimicrobial agents .

- Cancer Treatment : Research involving arylated pyrazoles indicated their capability to inhibit critical signaling pathways in cancer cells, leading to reduced proliferation rates and increased apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester in laboratory settings?

- Methodological Answer :

- Hazard Identification : Classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). Use gloves, goggles, and lab coats during handling .

- Storage : Store in sealed containers at ambient temperatures. Avoid prolonged storage to prevent degradation .

- Emergency Measures : For skin/eye contact, rinse immediately with water for 15+ minutes. Use dry powder or CO₂ extinguishers for fires .

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Methodological Answer :

- Synthetic Steps : Typical routes involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). A precursor like p-phenylenediamine may undergo protection, acylation, and cyclization steps .

- Key Conditions :

- Catalysts : Palladium triphenylphosphine chloride under nitrogen .

- Solvents : Tetrahydrofuran (THF) or dioxane at 50–90°C .

- Yield Optimization : Monitor reaction progress via TLC or HPLC to adjust time/temperature .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify boronic ester and pyrazole/pyridine moieties .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (e.g., expected MW ~300–350 g/mol) .

- Melting Point Analysis : Compare observed values (e.g., 100–114°C for analogous boronic esters) to literature .

Advanced Research Questions

Q. How does the boronic ester group influence reactivity in cross-coupling reactions, and what are common side reactions?

- Methodological Answer :

- Reactivity : The pinacol ester stabilizes the boronic acid, enabling Suzuki-Miyaura coupling with aryl halides. However, protodeboronation may occur under acidic conditions .

- Side Reactions :

- Hydrolysis : Avoid aqueous media unless using buffered conditions (pH 7–9) .

- Oxidative Deborylation : Minimize exposure to strong oxidizers like peroxides .

Q. What strategies mitigate contradictions in reported yields for Suzuki-Miyaura reactions involving this compound?

- Methodological Answer :

- Variable Factors :

- Data Reconciliation : Cross-validate with control reactions and replicate conditions from peer-reviewed protocols .

Q. How does steric hindrance from the pyrazole substituent affect coupling efficiency with bulky substrates?

- Methodological Answer :

- Steric Effects : The 1H-pyrazol-1-yl group at the 2-position creates steric bulk, potentially slowing transmetallation.

- Mitigation :

- Use electron-rich ligands (e.g., SPhos) to enhance Pd catalyst activity .

- Increase reaction temperature (80–100°C) to overcome kinetic barriers .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Stability Data :

| Condition | Degradation Risk | Recommended Action |

|---|---|---|

| Ambient (25°C) | Low if anhydrous | Store with desiccant . |

| Freezer (-20°C) | Minimal | Use for long-term storage; avoid repeated freeze-thaw cycles . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.